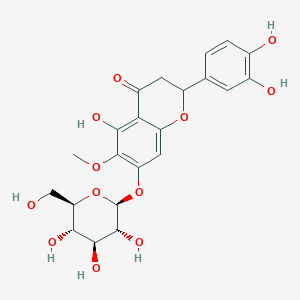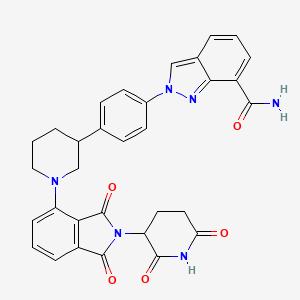
PROTAC PARP1 degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC PARP1 degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade Poly(ADP-ribose) polymerase-1 (PARP1). PARP1 is a critical enzyme involved in DNA repair processes, particularly in the base excision repair pathway. By degrading PARP1, this compound can inhibit DNA repair mechanisms, making it a promising therapeutic agent for cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC PARP1 degrader-1 involves the conjugation of a PARP1 inhibitor with an E3 ubiquitin ligase ligand through a linker. The PARP1 inhibitor, often derived from compounds like olaparib, is linked to a cereblon ligand such as lenalidomide. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
化学反応の分析
Types of Reactions
PROTAC PARP1 degrader-1 primarily undergoes substitution reactions during its synthesis. The key reactions involve the formation of amide bonds between the PARP1 inhibitor and the linker, and between the linker and the E3 ligase ligand .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Major Products Formed
The major product formed from these reactions is the PROTAC molecule itself, which consists of the PARP1 inhibitor, the linker, and the E3 ligase ligand. By-products may include unreacted starting materials and side products from incomplete reactions .
科学的研究の応用
PROTAC PARP1 degrader-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the degradation of PARP1 and its effects on DNA repair mechanisms.
Medicine: This compound is being explored as a potential therapeutic agent for cancers that exhibit high levels of PARP1 activity, such as breast, ovarian, and prostate cancers
Industry: It is used in the development of new cancer therapies and in the study of drug resistance mechanisms.
作用機序
PROTAC PARP1 degrader-1 exerts its effects by inducing the degradation of PARP1 through the ubiquitin-proteasome pathway. The compound binds to PARP1 and recruits an E3 ubiquitin ligase, which tags PARP1 with ubiquitin molecules. This tagging marks PARP1 for degradation by the proteasome, effectively reducing its levels in the cell and inhibiting DNA repair processes .
類似化合物との比較
Similar Compounds
Olaparib: A PARP1 inhibitor used in cancer therapy but does not induce degradation of PARP1.
Rucaparib: Another PARP1 inhibitor with similar applications to olaparib.
Niraparib: A PARP1 inhibitor approved for the treatment of certain cancers.
Uniqueness
PROTAC PARP1 degrader-1 is unique in its ability to induce the degradation of PARP1, rather than merely inhibiting its activity. This degradation leads to a more complete inhibition of PARP1’s functions, potentially resulting in more effective cancer treatments .
特性
分子式 |
C32H28N6O5 |
|---|---|
分子量 |
576.6 g/mol |
IUPAC名 |
2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidin-3-yl]phenyl]indazole-7-carboxamide |
InChI |
InChI=1S/C32H28N6O5/c33-29(40)23-7-1-4-20-17-37(35-28(20)23)21-11-9-18(10-12-21)19-5-3-15-36(16-19)24-8-2-6-22-27(24)32(43)38(31(22)42)25-13-14-26(39)34-30(25)41/h1-2,4,6-12,17,19,25H,3,5,13-16H2,(H2,33,40)(H,34,39,41) |
InChIキー |
DNTANRUFOCYNLP-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)C5=CC=C(C=C5)N6C=C7C=CC=C(C7=N6)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)






![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)
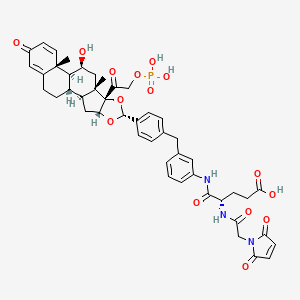
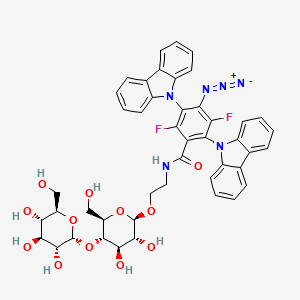
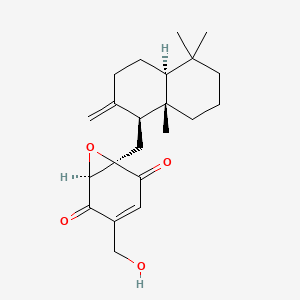
![(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12370051.png)
![N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)
